N-(4-Methoxyphenyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-L-alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-L-alaninamide typically involves the reaction of 4-methoxyaniline with L-alanine in the presence of coupling agents. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylalaninamide.
Reduction: Formation of N-(4-Methoxyphenyl)-L-alanine.
Substitution: Formation of various substituted phenylalaninamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-L-alaninamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)piperazine (MeOPP): A compound with a similar methoxyphenyl group but different core structure.
N-(4-Methoxyphenyl)-2-aminopropane: Another compound with a methoxyphenyl group but different side chain.
N-(4-Methoxyphenyl)-2-aminobutane: Similar structure with a different side chain length .
Uniqueness
N-(4-Methoxyphenyl)-L-alaninamide is unique due to its specific combination of the methoxyphenyl group and the alaninamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research .
Properties
CAS No. |
65734-58-9 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
OUXHIQKKEDMJOC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)OC)N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.